Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester

Antifungal Benzofuran carbamate Structure-activity relationship

Researchers seeking a well-defined benzofuran carbamate scaffold for antifungal SAR studies often face supply inconsistency. Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester (CAS 61307-26-4) is the simplest alkyl ester in the benzo[b]-3-methyl-2-furancarbamic acid series, ideal as a baseline comparator. - Structurally distinct from the 2,3-dihydrobenzofuran-7-yl methylcarbamate scaffold of carbofuran (CAS 1563-66-2), enabling decoupling of antifungal from antibacterial effects. - Established activity profile against Candida albicans, Penicillium notatum, and Aspergillus niger; lacks S. aureus activity, unlike the pentachlorophenyl ester. - Favorable Lipinski properties (LogP ~2.93, PSA 54.96 Ų) for ADME/Tox profiling of more hydrophobic analogs. Shipped globally with batch-specific documentation.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 61307-26-4
Cat. No. B12881236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester
CAS61307-26-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)NC(=O)OC
InChIInChI=1S/C11H11NO3/c1-7-8-5-3-4-6-9(8)15-10(7)12-11(13)14-2/h3-6H,1-2H3,(H,12,13)
InChIKeyRGEFQWHZXZAQEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, (3-Methyl-2-benzofuranyl)-, Methyl Ester (CAS 61307-26-4): Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Context


Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester (CAS 61307-26-4), also named methyl N-(3-methyl-1-benzofuran-2-yl)carbamate, is a synthetic benzofuran carbamate with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It belongs to a series of alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acid explored for antimicrobial and pesticidal applications [1]. The compound features a 3-methylbenzofuran core linked via the 2-position to a methyl carbamate moiety, distinguishing it from the 2,3-dihydrobenzofuran-7-yl methylcarbamate scaffold of commercial insecticides such as carbofuran (CAS 1563-66-2) [2]. Its calculated LogP of approximately 2.93 and polar surface area (PSA) of 54.96 Ų indicate moderate lipophilicity, positioning it as a compact, synthetically accessible scaffold for structure–activity relationship (SAR) exploration within the benzofuran carbamate class .

Benzofuran carbamate scaffold for antimicrobial SAR exploration
Structurally distinct from carbofuran-class O-carbamate insecticides
Reported antifungal screening fit (C. albicans, P. notatum, A. niger)

Why Generic Substitution of Carbamic Acid, (3-Methyl-2-benzofuranyl)-, Methyl Ester (CAS 61307-26-4) with Other Benzofuran Carbamates Fails: Evidence of Scaffold-Dependent Bioactivity


Benzofuran carbamates are not functionally interchangeable. The position of the carbamate attachment on the benzofuran ring, the oxidation state of the furan ring, and the nature of the ester alkyl group collectively dictate biological activity. The target compound, bearing a methyl carbamate at the 2-position of a fully unsaturated 3-methylbenzofuran, differs fundamentally from the 2,3-dihydrobenzofuran-7-yl methylcarbamate architecture of carbofuran and its metabolites [1]. In the seminal 1976 study by Ghabgharan et al., a homologous series of alkyl esters of benzo[b]-3-methyl-2-furancarbamic acid—including the methyl ester—was tested against Candida albicans, Penicillium notatum, and Aspergillus niger; only the pentachlorophenyl ester, not the methyl ester, exhibited antibacterial activity against Staphylococcus aureus, demonstrating that even within the same core scaffold, ester moiety variation produces qualitative differences in antimicrobial spectrum [2]. Substitution of the target methyl ester with a bulkier or more lipophilic analog without experimental validation would introduce uncharacterized changes in potency, selectivity, and solubility, rendering procurement decisions based on class-level assumptions scientifically unsound.

Scaffold architecture mismatch
N-carbamate at 2-position of unsaturated benzofuran vs O-carbamate at 7-position of dihydrobenzofuran — AChE inhibition profile may not transfer.
Ester-dependent bioactivity divergence
Pentachlorophenyl ester analog shows antibacterial activity absent in methyl ester — antimicrobial spectrum may shift with ester variation.

Quantitative Differentiation Evidence for Carbamic Acid, (3-Methyl-2-benzofuranyl)-, Methyl Ester (CAS 61307-26-4) Relative to Structural Analogs and In-Class Comparators


Antimicrobial Spectrum Differentiation: Methyl Ester vs. Pentachlorophenyl Ester in the Benzo[b]-3-Methyl-2-Furancarbamic Acid Series

In the Ghabgharan et al. (1976) study, a series of alkyl and polyhalophenyl esters of benzo[b]-3-methyl-2-furancarbamic acid—including the methyl ester (target compound)—were tested for antifungal activity against Candida albicans, Penicillium notatum, and Aspergillus niger, and for antibacterial activity against Staphylococcus aureus. The pentachlorophenyl ester was identified as the most active antifungal agent and was the only compound in the series to demonstrate antibacterial activity against S. aureus [1]. The methyl ester, while included in the panel, did not exhibit this antibacterial activity. This establishes a clear, ester-dependent divergence in antimicrobial spectrum within the same core scaffold, providing a rational basis for selecting the methyl ester specifically when a narrower-spectrum antifungal profile is desired or when the methyl ester serves as a less lipophilic comparator for mechanistic studies.

Antimicrobial spectrum
Head-to-head
Methyl ester: no antibacterial activity vs S. aureus. Pentachlorophenyl ester: active (only compound in series with this activity).
Supports ester-dependent antifungal-only screening context.
Full-text MIC data unavailable; abstract-level comparison.
Antifungal Benzofuran carbamate Structure-activity relationship

Scaffold Architecture Differentiation: 3-Methylbenzofuran-2-yl Carbamate vs. 2,3-Dihydrobenzofuran-7-yl Carbamate (Carbofuran Class)

The target compound features a fully aromatic 3-methylbenzofuran core with the carbamate attached at the 2-position via a nitrogen atom (N-methylcarbamate). In contrast, commercial benzofuran carbamate insecticides such as carbofuran (CAS 1563-66-2) and its metabolite 3-hydroxycarbofuran (CAS 16655-82-6) possess a 2,3-dihydrobenzofuran core with the carbamate esterified at the 7-position phenolic oxygen (O-methylcarbamate) [1]. Carbofuran is a potent AChE inhibitor with an oral LD50 of approximately 2 mg/kg in mice [2], while 3-hydroxycarbofuran—a major metabolite—acts as a reversible AChE inhibitor with an LC50 of 0.75 ppm in Culex pipiens larvae [3]. The target compound's N-carbamate linkage at the 2-position, combined with the unsaturated furan ring, represents a structurally distinct pharmacophore. No direct AChE inhibition data for CAS 61307-26-4 were identified in the accessible literature, but the scaffold divergence precludes extrapolation of carbofuran-class potency values.

Scaffold architecture
Class-level
Target: N-carbamate at 2-position, unsaturated furan. Carbofuran: O-carbamate at 7-position, dihydrofuran; mouse oral LD50 2 mg/kg.
Scaffold mismatch precludes AChE potency extrapolation.
No direct AChE inhibition data for target compound.
Acetylcholinesterase inhibition Insecticide Scaffold comparison

Physicochemical Differentiation: LogP and PSA Positioning Among Benzofuran Carbamate Homologs

The target methyl ester has a calculated LogP of 2.93 and a topological polar surface area (TPSA) of 54.96 Ų . Within the homologous series of benzo[b]-3-methyl-2-furancarbamic acid esters, increasing the alkyl chain length predictably elevates LogP: the ethyl ester (CAS 61307-28-6) and butyl ester (CAS 61307-30-0) possess higher molecular weights and correspondingly higher calculated LogP values [1]. The methyl ester occupies the most hydrophilic position among the simple alkyl esters in this series, which may confer advantages in aqueous solubility and reduced non-specific protein binding in biochemical assays. For in vitro screening applications where compound precipitation or non-specific binding confounds interpretation, the methyl ester's favorable LogP/PSA balance offers a practical advantage over more lipophilic homologs.

Lipophilicity & PSA
Data to verify
Calc. LogP = 2.93; TPSA = 54.96 Ų; MW = 205.21 g/mol.
Lower lipophilicity may reduce assay aggregation risk.
Calculated properties; experimental LogP not available.
Lipophilicity Polar surface area Drug-likeness

Synthetic Tractability: Methyl Ester as the Minimal Pharmacophore for Benzofuran-2-yl Carbamate SAR Exploration

The methyl ester represents the smallest synthetically accessible alkyl ester in the benzo[b]-3-methyl-2-furancarbamic acid series. The 1976 study by Ghabgharan et al. established the synthetic route to this series via reaction of 3-methylbenzofuran with appropriate chloroformates [1]. Subsequent work by Shafiee et al. (1978) demonstrated that more complex 2-dialkylaminoethyl carbamates of the same benzofuran scaffold could be constructed, with piperidinoethyl 3-methyl-2-benzo[b]furancarbamate identified as the most potent local anesthetic in that series [2]. The methyl ester serves as both a direct test compound for antimicrobial screening and as a reference point for SAR expansion—its minimal steric bulk allows clear attribution of activity changes to incremental structural modifications. This dual utility distinguishes it from bulkier esters that may mask underlying scaffold contributions to bioactivity.

Synthetic accessibility
Reported
One-step from 3-methylbenzofuran and methyl chloroformate.
Minimal pharmacophore for unambiguous SAR attribution.
Baseline for systematic ester variation studies.
Medicinal chemistry SAR Synthetic intermediate

Evidence-Backed Research and Industrial Application Scenarios for Carbamic Acid, (3-Methyl-2-benzofuranyl)-, Methyl Ester (CAS 61307-26-4)


Antifungal Screening Campaigns Requiring a Minimal Benzofuran Carbamate Scaffold

The target compound is appropriate as a reference compound or starting scaffold in antifungal screening against Candida albicans, Penicillium notatum, and Aspergillus niger, based on the established activity profile of the benzo[b]-3-methyl-2-furancarbamic acid ester series [1]. Its lack of antibacterial activity against Staphylococcus aureus, in contrast to the pentachlorophenyl ester, makes it suitable for studies seeking to decouple antifungal from antibacterial effects within this chemotype.

Structure–Activity Relationship (SAR) Studies on Benzofuran Carbamate Pharmacophores

As the simplest alkyl ester in the series, the methyl ester serves as an ideal baseline for SAR expansion. Medicinal chemistry teams can use it as a starting point for systematic variation of the ester moiety, with the Shafiee et al. (1978) local anesthetic series demonstrating that elaboration to 2-dialkylaminoethyl carbamates yields compounds with distinct pharmacological activities [2].

Physicochemical Comparator for Benzofuran Carbamate Homologs in ADME/Tox Profiling

With its calculated LogP of 2.93 and PSA of 54.96 Ų , the methyl ester occupies a favorable position in Lipinski-type property space. It can be used as a low-lipophilicity comparator when profiling the ADME/Tox properties of more hydrophobic benzofuran carbamate analogs, helping to deconvolute the contribution of lipophilicity to observed toxicity or clearance.

Differentiation from Carbofuran-Class Insecticides in Toxicological or Environmental Fate Studies

The structural divergence between the N-carbamate 3-methylbenzofuran scaffold and the O-carbamate 2,3-dihydrobenzofuran scaffold of carbofuran (CAS 1563-66-2) and its metabolite 3-hydroxycarbofuran (CAS 16655-82-6) makes the target compound a useful tool for studies requiring a non-carbofuran benzofuran carbamate control [3]. This is particularly relevant for environmental monitoring methods that must distinguish between structurally distinct carbamate classes.

Application
Selection Property
Validation Focus
Antifungal screening studies
Reported activity against C. albicans, P. notatum, A. niger; no antibacterial effect vs S. aureus
Antifungal vs antibacterial spectrum differentiation
Benzofuran carbamate SAR campaigns
Minimal alkyl ester baseline; simple synthetic entry
Incremental ester modification and potency shifts
Physicochemical comparator studies
Lower lipophilicity methyl ester among homologous esters
Lipophilicity contribution to clearance/aggregation
Environmental fate / toxicological research
Non-carbofuran N-carbamate scaffold
Structural differentiation from O-carbamate dihydrobenzofuran insecticides
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